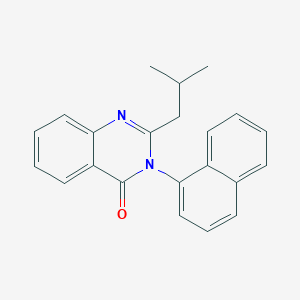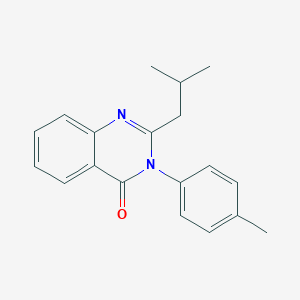
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide, also known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first introduced in the market in 1979 and has since become a popular choice for pain relief.
作用機序
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that are involved in the inflammatory response and pain sensation. By inhibiting the production of prostaglandins, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of cytokines, which are involved in the inflammatory response. In addition, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
実験室実験の利点と制限
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has several advantages for use in lab experiments. It is readily available, has a well-established synthesis method, and has been extensively studied for its effects on pain and inflammation. However, one limitation of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide is that it can have off-target effects, which can complicate data interpretation in lab experiments.
将来の方向性
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide. One area of interest is the development of more selective COX inhibitors that can reduce inflammation and pain without causing off-target effects. Another area of interest is the potential use of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide in the treatment of other diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the potential benefits and limitations of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide in these areas.
Conclusion:
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide is a widely used NSAID that has been extensively studied for its effects on pain and inflammation. It works by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins and reduces inflammation and pain. 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has several advantages for use in lab experiments, but also has limitations that need to be considered. There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide, including the development of more selective COX inhibitors and the potential use of 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide in the treatment of other diseases.
合成法
The synthesis method for 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide involves the reaction of 4-chloro-2-methylphenol with isobutyric anhydride in the presence of a catalyst, such as sulfuric acid. The resulting intermediate is then reacted with isobutylamine to form 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide. The synthesis method has been extensively studied and optimized to improve yield and purity.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has been widely used in scientific research to study its effects on pain, inflammation, and fever. It has been found to be effective in reducing pain and inflammation in various animal models. In addition, 2-(4-chloro-2-methylphenoxy)-N-isobutylpropanamide has also been studied for its potential use in the treatment of various diseases, such as rheumatoid arthritis and osteoarthritis.
特性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C14H20ClNO2/c1-9(2)8-16-14(17)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3,(H,16,17) |
InChIキー |
KBFNDUDPIIWVIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC(C)C |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)


![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)